

# Carglumic Acid Dose Adjustment in Renal Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Carglumic Acid |           |
| Cat. No.:            | B1668441       | Get Quote |

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the appropriate dose adjustment of **carglumic acid** for subjects with renal impairment. The following question-and-answer format directly addresses potential issues and provides clear, actionable guidance based on currently available data.

### Frequently Asked Questions (FAQs)

Q1: Is dose adjustment of carglumic acid required for patients with renal impairment?

Yes, dose adjustment is necessary for patients with moderate to severe renal impairment.[1][2] [3] Plasma concentrations of **carglumic acid** have been shown to increase in individuals with impaired renal function.[1][2][3][4] Therefore, to avoid potential toxicity and ensure patient safety, a reduction in the standard dosage is recommended for these patient populations.[1][2] [3] No dose adjustment is needed for patients with mild renal impairment (eGFR 60-89 mL/min/1.73 m²).[1][2][3][4][5][6] The pharmacokinetics of **carglumic acid** have not been evaluated in patients with end-stage renal disease.[1][2]

Q2: What are the recommended dose adjustments for **carglumic acid** in patients with renal impairment?

The recommended dose adjustments for **carglumic acid** depend on the indication for its use (N-acetylglutamate synthase (NAGS) deficiency, Propionic Acidemia (PA), or Methylmalonic



Acidemia (MMA)) and the severity of renal impairment. The following tables summarize the recommended dosages.

### **Data Presentation: Dose Adjustment Tables**

Table 1: Recommended Dose of **Carglumic Acid** in Patients with Renal Impairment for Hyperammonemia due to NAGS Deficiency

| Renal Impairment<br>Category | eGFR (mL/min/1.73<br>m²) | Recommended<br>Daily Dosage      | Dosing Schedule           |
|------------------------------|--------------------------|----------------------------------|---------------------------|
| Mild                         | 60-89                    | No dosage adjustment warranted   | Divided into 2 to 4 doses |
| Moderate                     | 30-59                    | 50 mg/kg/day to 125<br>mg/kg/day | Divided into 2 to 4 doses |
| Severe                       | ≤29                      | 15 mg/kg/day to 60<br>mg/kg/day  | Divided into 2 to 4 doses |

#### Source:[2]

Table 2: Recommended Dose of **Carglumic Acid** in Patients with Renal Impairment for Acute Hyperammonemia due to PA or MMA

| Renal<br>Impairment<br>Category | eGFR<br>(mL/min/1.73<br>m²) | Recommended<br>Daily Dosage<br>(Patients ≤15<br>kg) | Recommended Daily Dosage (Patients >15 kg) | Dosing<br>Schedule         |
|---------------------------------|-----------------------------|-----------------------------------------------------|--------------------------------------------|----------------------------|
| Mild                            | 60-89                       | No dosage<br>adjustment<br>warranted                | No dosage<br>adjustment<br>warranted       | Divided into 2 equal doses |
| Moderate                        | 30-59                       | 75 mg/kg/day                                        | 1.7 g/m²/day                               | Divided into 2 equal doses |
| Severe                          | ≤29                         | 25 mg/kg/day                                        | 0.55 g/m²/day                              | Divided into 2 equal doses |



Source:[2]

Q3: What is the pharmacokinetic profile of carglumic acid in subjects with renal impairment?

Pharmacokinetic studies have demonstrated that exposure to **carglumic acid** increases with the severity of renal impairment. The following table summarizes the key pharmacokinetic parameters observed in a study comparing subjects with renal impairment to healthy subjects with normal renal function after a single oral dose.

Table 3: Mean (SD) Cmax and AUC0-t of **Carglumic Acid** Following a Single Oral Dose in Subjects with Renal Impairment and Matched Healthy Controls

| Renal Impairment Category    | Dose     | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
|------------------------------|----------|--------------|------------------|
| Mild                         |          |              |                  |
| Renal Impairment<br>Subjects | 80 mg/kg | 4530 (1310)  | 43500 (15400)    |
| Healthy Subjects             | 80 mg/kg | 3210 (1130)  | 26600 (9300)     |
| Moderate                     |          |              |                  |
| Renal Impairment<br>Subjects | 80 mg/kg | 4730 (1700)  | 67700 (19600)    |
| Healthy Subjects             | 80 mg/kg | 2880 (1070)  | 30300 (10300)    |
| Severe                       |          |              |                  |
| Renal Impairment<br>Subjects | 40 mg/kg | 2910 (1350)  | 59900 (23300)    |
| Healthy Subjects             | 40 mg/kg | 1990 (515)   | 20100 (6200)     |

Source:

### **Experimental Protocols**

Pharmacokinetic Study in Subjects with Renal Impairment



While a detailed, standalone protocol for the pivotal pharmacokinetic study in renally impaired subjects is not publicly available, information from regulatory documents provides an overview of the methodology.

Objective: To compare the pharmacokinetics of **carglumic acid** in subjects with varying degrees of renal impairment to that of healthy subjects with normal renal function.[1]

Study Design: The study was a comparative pharmacokinetic analysis.[1]

Participants: The study included subjects with mild, moderate, and severe renal impairment, who were compared to matched healthy control subjects with normal renal function.

#### Methodology:

- A single oral dose of carglumic acid tablets for oral suspension was administered to all participants.
- Subjects with mild and moderate renal impairment, along with their matched controls, received an 80 mg/kg dose.
- Subjects with severe renal impairment and their matched controls received a 40 mg/kg dose.
- Blood samples were collected at various time points to determine the plasma concentrations of carglumic acid.
- The key pharmacokinetic parameters, including maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), were calculated and compared between the groups.

### **Mandatory Visualization**

The following diagram illustrates the decision-making workflow for adjusting the dose of **carglumic acid** in patients with renal impairment.





Click to download full resolution via product page

Caption: Workflow for Carglumic Acid Dose Adjustment in Renal Impairment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ema.europa.eu [ema.europa.eu]
- 2. carglumicacid.com [carglumicacid.com]
- 3. CARBAGLU® (carglumic acid) | Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]
- 4. tga.gov.au [tga.gov.au]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Carglumic Acid Dose Adjustment in Renal Impairment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668441#dose-adjustment-of-carglumic-acid-for-subjects-with-renal-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com